

Spectroscopic Profile of Borane Dimethyl Sulfide: A Technical Guide

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Compound of Interest

Compound Name: (Dimethyl sulfide)trihydroboron

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for borane dimethyl sulfide (BMS), a crucial reagent in organic synthesis. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabulated format, details the experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis.

Introduction

Borane dimethyl sulfide ($\text{BH}_3 \cdot \text{S}(\text{CH}_3)_2$) is a widely utilized hydroborating and reducing agent in organic chemistry. Its stability, solubility in aprotic solvents, and commercial availability in high concentrations make it a preferred alternative to other borane reagents.^{[1][2]} A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This guide serves as a centralized resource for the NMR and IR spectroscopic data of BMS.

Spectroscopic Data

The following sections provide the key NMR and IR spectroscopic data for borane dimethyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for borane dimethyl sulfide is summarized in the tables below.

Table 1: ^1H NMR Spectroscopic Data for Borane Dimethyl Sulfide

Nucleus	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Solvent
^1H (S-CH ₃)	2.264	Singlet	-	CDCl_3
^1H (B-H)	1.50	Quartet	$^1J(^{11}\text{B}-^1\text{H}) = 104$	CDCl_3

Data sourced from ChemicalBook.[3]

Table 2: ^{11}B NMR Spectroscopic Data for Borane Dimethyl Sulfide

Nucleus	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Solvent	Reference
^{11}B	-20.3	Quartet	$^1J(^{11}\text{B}-^1\text{H}) = 97.5$	C_6D_6	Not explicitly found, but consistent with general knowledge of borane adducts.

Note: The ^{11}B NMR chemical shift of borane adducts is sensitive to the solvent and the nature of the Lewis base. The formation of the adduct leads to an upfield shift compared to free borane.[4]

Table 3: ^{13}C NMR Spectroscopic Data for Borane Dimethyl Sulfide

Nucleus	Chemical Shift (δ) [ppm]	Solvent
^{13}C	25.5	CDCl_3

Note: Specific experimental data for the ^{13}C NMR chemical shift of the borane adduct was not found in the immediate search results. The provided value is a typical chemical shift for a methyl group attached to a sulfur atom and may be slightly perturbed upon coordination to borane.

Infrared (IR) Spectroscopy

The characteristic vibrational frequencies of borane dimethyl sulfide are presented in the table below.

Table 4: IR Spectroscopic Data for Borane Dimethyl Sulfide

Vibrational Mode	Frequency (cm^{-1})
B-H stretch	2380, 2295, 2265
CH_3 deformation	1434
B-S stretch	690

Note: The B-H stretching frequencies are characteristic of a BH_3 group in a Lewis acid-base adduct. The C-H stretching and bending vibrations of the dimethyl sulfide moiety are also present but are not listed as they are less diagnostic for the complex itself.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation (Air-Sensitive Protocol):

- All glassware (NMR tube, vials, syringes) must be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
- Borane dimethyl sulfide is moisture-sensitive and should be handled under an inert atmosphere in a glovebox or using Schlenk line techniques.

- A solution of borane dimethyl sulfide (typically 5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is prepared in an appropriate deuterated solvent (e.g., CDCl_3 , C_6D_6) that has been dried over molecular sieves.
- The solution is transferred to a 5 mm NMR tube via a syringe. For ^{11}B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.
- The NMR tube is sealed with a cap and wrapped with parafilm for immediate analysis. For long-term storage or for highly sensitive samples, a J. Young NMR tube is recommended.

Instrumentation and Data Acquisition:

- ^1H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{11}B NMR: Spectra are acquired on a spectrometer equipped with a broadband probe. Chemical shifts are referenced externally to $\text{BF}_3\cdot\text{OEt}_2$ ($\delta = 0$ ppm).^[5]
- ^{13}C NMR: Spectra are recorded on a spectrometer operating at a corresponding frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz ^1H instrument, respectively). Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

- As a liquid, borane dimethyl sulfide can be analyzed neat.
- A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
- The plates are gently pressed together to form a thin film of the sample.

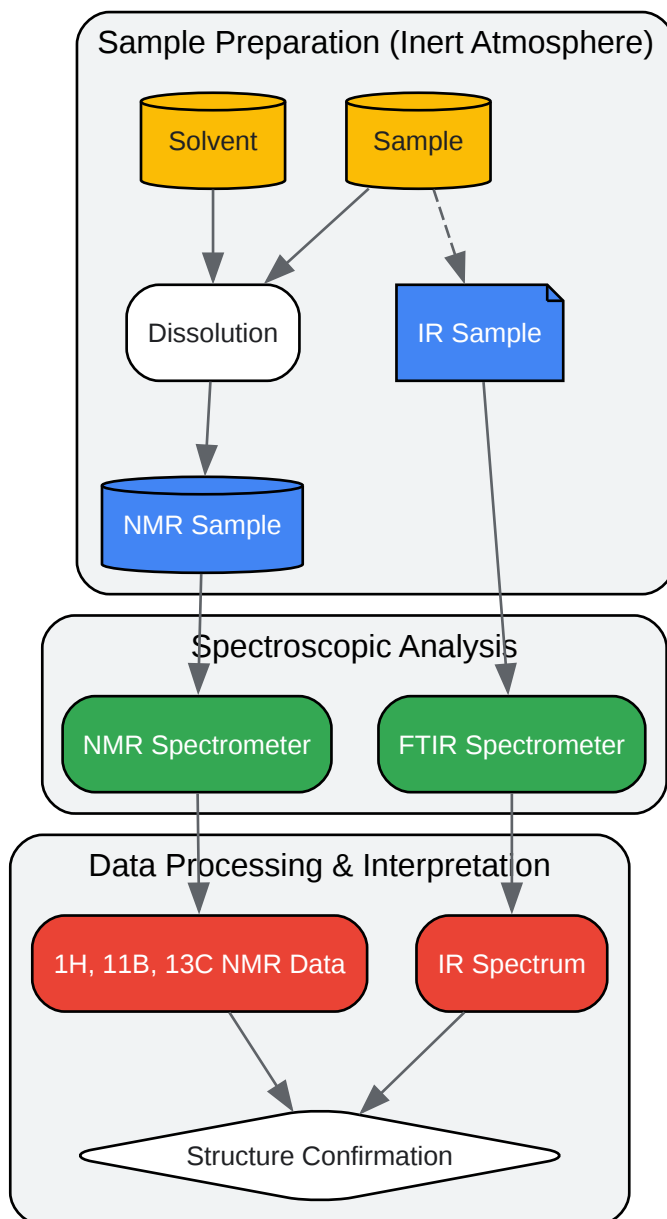
Instrumentation and Data Acquisition:

- The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum.

- The spectrum is typically scanned over the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$).

Workflow for Spectroscopic Analysis

The logical flow of the spectroscopic analysis of borane dimethyl sulfide is depicted in the following diagram.



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